molecular formula C12H10N4 B13898362 2-(Benzylamino)pyrimidine-5-carbonitrile

2-(Benzylamino)pyrimidine-5-carbonitrile

Cat. No.: B13898362
M. Wt: 210.23 g/mol
InChI Key: SAANFRXQAYOMJN-UHFFFAOYSA-N
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Description

2-(Benzylamino)pyrimidine-5-carbonitrile is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It serves as a key synthetic intermediate and building block for the development of novel therapeutics. Recent scientific investigations highlight its role as a precursor in the design of potent and selective Histone Deacetylase 6 (HDAC6) inhibitors . HDAC6 is a promising drug target in oncology, neurodegenerative diseases, and other conditions, and inhibitors derived from this chemical scaffold utilize a difluoromethyl-1,3,4-oxadiazole (DFMO) group as a non-hydroxamate zinc-binding group, potentially offering a safer profile with reduced genotoxic risk compared to traditional inhibitors . Researchers value this compound for fragment-based drug discovery, as the pyrimidine core structure has been shown to contribute to high inhibitory potency and selectivity for HDAC6 over other HDAC isoforms . The compound is offered for research applications only. Handle with appropriate precautions, as it may cause skin and eye irritation and specific target organ toxicity upon exposure .

Properties

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

IUPAC Name

2-(benzylamino)pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H10N4/c13-6-11-8-15-12(16-9-11)14-7-10-4-2-1-3-5-10/h1-5,8-9H,7H2,(H,14,15,16)

InChI Key

SAANFRXQAYOMJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C(C=N2)C#N

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution on Halogenated Pyrimidine-5-carbonitriles

One of the most direct methods involves the substitution of a halogen atom (commonly chlorine) at the 2-position of a pyrimidine-5-carbonitrile precursor with benzylamine. For example, a mixture of 4-amino-6-chloropyrimidine-5-carbonitrile and benzylamine can be refluxed in ethanol for several hours to afford the this compound derivative in good yield (approximately 70-75%).

Reaction Conditions:

Reagents Solvent Temperature Time Yield (%)
4-Amino-6-chloropyrimidine-5-carbonitrile + Benzylamine Ethanol Reflux (ca. 78 °C) 6 h 74

This method benefits from straightforward reaction conditions and facile purification by recrystallization.

Condensation via Cyclocondensation of Cyanoacetate Derivatives

Alternative methods involve the cyclocondensation of ethyl cyanoacetate or malononitrile with benzylamine-containing intermediates or aldehydes under basic or catalytic conditions. For example, ethyl cyanoacetate can be condensed with guanidine and benzyl aldehyde derivatives under microwave irradiation or conventional heating to form substituted pyrimidine-5-carbonitriles, which can then be further functionalized at the 2-position.

Microwave-assisted synthesis has been shown to improve yields (up to 90%) and reduce reaction times significantly compared to conventional heating.

Multi-Component Reactions Involving Benzylamine

A one-pot, three-component condensation involving aromatic aldehydes, malononitrile, and urea or guanidine derivatives has been reported as an efficient route to pyrimidine-5-carbonitrile derivatives. Incorporation of benzylamine either as a reactant or as a post-synthetic substitution step leads to the target 2-(benzylamino) derivatives. The use of ammonium chloride or potassium carbonate as catalysts in refluxing ethanol or DMF is common.

Alkylation of 2-Aminopyrimidine-5-carbonitriles

Another approach involves the alkylation of 2-aminopyrimidine-5-carbonitriles with benzyl halides (e.g., benzyl chloride) in polar aprotic solvents such as dimethylformamide at low temperatures (−5 °C). This method allows selective S-alkylation or N-alkylation depending on conditions and substrates, yielding this compound derivatives with good purity and yields.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages References
Nucleophilic substitution on 2-chloropyrimidine-5-carbonitrile 4-Amino-6-chloropyrimidine-5-carbonitrile + benzylamine Reflux in ethanol, 6 h ~74 Simple, direct, good yield
Cyclocondensation of ethyl cyanoacetate derivatives Ethyl cyanoacetate + guanidine + benzyl aldehyde Microwave irradiation, 600 W, short time Up to 90 Eco-friendly, rapid, high yield
Multi-component condensation Aromatic aldehyde + malononitrile + urea + benzylamine Reflux in ethanol or DMF Moderate to high One-pot, efficient, green chemistry
Alkylation of 2-aminopyrimidine-5-carbonitrile 2-Aminopyrimidine-5-carbonitrile + benzyl chloride DMF, −5 °C Good Selective alkylation, mild conditions

Research Outcomes and Analytical Data

  • Yields and Purity: Microwave-assisted cyclocondensation methods yield up to 90% with reduced reaction times, while nucleophilic substitution reactions typically yield around 70-75% with straightforward purification.

  • Spectroscopic Characterization: The synthesized 2-(benzylamino)pyrimidine-5-carbonitriles are characterized by ^1H NMR, ^13C NMR, IR, and elemental analysis. For example, ^1H NMR spectra show characteristic methylene protons of the benzyl group around δ 4.2–4.5 ppm, confirming successful substitution.

  • Reaction Mechanisms: Quantum chemical calculations and mechanistic studies indicate that nucleophilic aromatic substitution proceeds via typical SNAr pathways, while cyclocondensation involves stepwise addition and ring closure, often accelerated by microwave irradiation.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 2-(Benzylamino)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as EGFR and COX-2. By binding to these targets, it inhibits their activity, leading to the disruption of cell signaling pathways that promote cancer cell growth and survival. This results in the induction of apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences
Compound Name (CAS/ID) Substituents (Position) Molecular Weight Biological Activity Key Difference from Target Compound
2-(Benzylamino)pyrimidine-5-carbonitrile 2-(Benzylamino), 5-CN 236.27 Immunosuppressive Reference compound
4-(Benzylamino)-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (320418-67-5) 4-(Benzylamino), 6-(4-Cl-Ph), 2-Ph 396.88 Unspecified (structural analog) Additional chloro and phenyl groups; broader steric bulk
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (33089-15-5) 4-Cl, 2-(MeS) 185.63 Antimicrobial Sulfur substituent instead of amine; increased electrophilicity
7a (Benzyloxyphenyl derivative) 4-Benzyloxyphenyl, 5-CN ~317.35 Antiproliferative (p53 activation) Benzyloxy group enhances cytotoxicity via apoptosis induction
2-Amino-4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile (14) Fused pyrrolopyrimidine core 330.08 IKKα inhibition Heterocyclic expansion; improved kinase selectivity

Functional Group Impact

  • Benzylamino vs. Benzyloxy: The target compound’s benzylamino group (-NH-CH₂C₆H₅) facilitates hydrogen bonding with target proteins, critical for immunosuppressive activity in derivatives like 42d . In contrast, benzyloxy (-O-CH₂C₆H₅) derivatives (e.g., compound 7a) exhibit stronger antiproliferative effects due to enhanced electron-withdrawing properties and caspase activation .
  • Thioether vs. Amine : Methylthio (-SMe) substituents (e.g., 33089-15-5) increase electrophilicity and antimicrobial activity by interacting with bacterial thiol groups . However, they lack the hydrogen-bonding capacity of amines, reducing affinity for eukaryotic targets.

Pharmacokinetic and Mechanistic Insights

  • Immunosuppression: Derivatives like 42d (IC₅₀ = 0.2 μM for PKCθ inhibition) demonstrate that the benzylamino group at position 2 synergizes with adamantane-based substituents at position 4 to block T-cell activation .
  • Antiproliferative Activity : Benzyloxyphenyl derivatives (e.g., compound 11 in ) induce p53 levels (987 pg/mL vs. 1263 pg/mL for doxorubicin) and caspase-3 activation, linking substituent hydrophobicity to apoptotic efficacy .
  • Kinetic Profiles: Analogous compounds (e.g., LUF6941 in ) show that minor modifications (e.g., morpholine vs. thiazole groups) alter ligand-receptor residence times (132 min vs. 5 min), emphasizing the benzylamino group’s role in sustained target engagement .

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